Lipophilicity (logP) Differential vs. 4-Methylpyrimidine Methoxy Analog
The target compound exhibits a measured logP of 3.34, which is marginally higher than the 3.30 logP of the closely related 6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl 4-methoxybenzoate [1][2]. This difference, though small, reflects the replacement of a methoxy group with an ethoxy group on the benzoate ring and the absence of the pyrimidine methyl substituent, combining to provide a 0.04 log unit increase in calculated lipophilicity.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.34 |
| Comparator Or Baseline | 6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl 4-methoxybenzoate (logP = 3.30) |
| Quantified Difference | +0.04 log units |
| Conditions | Calculated logP values from MolBIC/ChEMBL database (ALOGPS method) |
Why This Matters
For SAR libraries targeting GPCRs, a logP shift of even 0.04 units can indicate altered membrane partitioning and may influence off-rate kinetics, making this compound a distinct tool for probing the lipophilicity-activity relationship within the apelin receptor series.
- [1] MolBIC IDRBLab Compound Details: CP0351623, [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate; logP = 3.34. View Source
- [2] MolBIC IDRBLab Compound Details: CP0302993, [6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate; logP = 3.30. View Source
